(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to the queried chemical have been synthesized for their potential antibacterial activities. For instance, novel heterocyclic compounds derived from similar starting materials have been prepared, showcasing a variety of biological activities including antibacterial properties. The synthesis of these compounds involves reactions with benzimidazole, ethyl glycinate hydrochloride, anthranilic acid, and o-phenylenediamine under Aza–Michael addition conditions, leading to the formation of pyridazinones and furanones derivatives among others (El-Hashash et al., 2015).
Structural and Molecular Studies
Research on similar compounds has also focused on understanding their molecular structure through synthesis and X-ray structural analysis. Such studies provide insights into the stereochemical peculiarities of these molecules, which are crucial for their potential transformation and application in various biological and chemical processes (Borisova et al., 2016).
Heterocyclic Synthesis for Drug Development
The utility of related compounds in the synthesis of heterocyclic compounds for drug development is another area of interest. These efforts include the preparation of imidazolyl acetic acid derivatives showing anti-inflammatory and analgesic activities. Such research demonstrates the versatility of these compounds as precursors in medicinal chemistry, highlighting their significance in the development of new therapeutic agents (Khalifa & Abdelbaky, 2008).
Antitumor and Antimicrobial Applications
Furthermore, coordination complexes based on substituted imidazo[1,2-a]pyridine ligands have been explored for their structural diversity and potential antitumor activity. This research underscores the potential of compounds with similar structural motifs in contributing to novel cancer therapies and understanding the mechanisms underlying their biological activities (Liu et al., 2020).
Properties
IUPAC Name |
(E)-4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c11-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-10(16)17/h1-2,5H,3-4,6H2,(H,16,17)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKWGJSTNNJBIT-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NC=C2Cl)CN1C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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